

A Researcher's Guide to Certified Reference Materials for Hexacosanoic Acid Analysis

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Compound of Interest

Compound Name: Hexacosanoic Acid

Cat. No.: B028565

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For researchers, scientists, and drug development professionals engaged in the precise quantification of **hexacosanoic acid**, the selection of a suitable Certified Reference Material (CRM) is a critical first step to ensure data accuracy and reliability. This guide provides a comparative overview of commercially available **hexacosanoic acid** CRMs, supported by experimental data and detailed analytical protocols.

Hexacosanoic acid (C26:0), a very-long-chain saturated fatty acid, is a significant biomarker in the diagnosis and monitoring of several metabolic disorders, most notably X-linked adrenoleukodystrophy. Accurate measurement of its concentration in biological matrices is paramount for clinical and research applications. Certified Reference Materials provide a benchmark for analytical methods, ensuring traceability and comparability of results across different laboratories and studies.

Comparison of Certified Reference Materials

Several reputable suppliers offer **hexacosanoic acid** CRMs, each with its own specifications. Below is a summary of key products to aid in your selection process.

Supplier	Product Number	Purity	Format	ISO Accreditations
Sigma-Aldrich (Merck)	H0388	≥95% (capillary GC)	Powder	ISO 17034, ISO/IEC 17025, ISO 9001
Cayman Chemical	13354	≥98%	Crystalline Solid	ISO 17034
LGC Standards	TRC-H290910	Not specified	Neat	ISO 17034, ISO 17025
Abcam	ab142384	>99%	Solid	Not specified
Avanti Polar Lipids	Not specified	>99%	Not specified	Not specified[1]
Matreya LLC	Not specified	>98%	Not specified	Not specified[2] [3]

Performance Data of Analytical Methods Using CRMs

The performance of an analytical method is intrinsically linked to the quality of the reference material used for calibration and validation. Below are typical performance characteristics for the quantification of **hexacosanoic acid** in biological samples using CRMs with Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

LC-MS/MS Method Performance

A study utilizing an LC-MS/MS method for the simultaneous quantification of very-long-chain fatty acids, including **hexacosanoic acid**, demonstrated excellent linearity with a correlation coefficient (r^2) greater than 0.99. The method also showed high reproducibility, with low within-run and total coefficient of variations (CVs)[4].

Parameter	Performance
Linearity (r^2)	> 0.99[4]
Accuracy (Recovery)	96.2% - 103.9% (for a similar long-chain fatty acid)[5]
Precision (RSD)	< 1.9% (for a similar long-chain fatty acid)[5]
Limit of Quantification (LOQ)	6.833 $\mu\text{g/mL}$ (for a similar long-chain fatty acid)[5]

GC-MS Method Performance

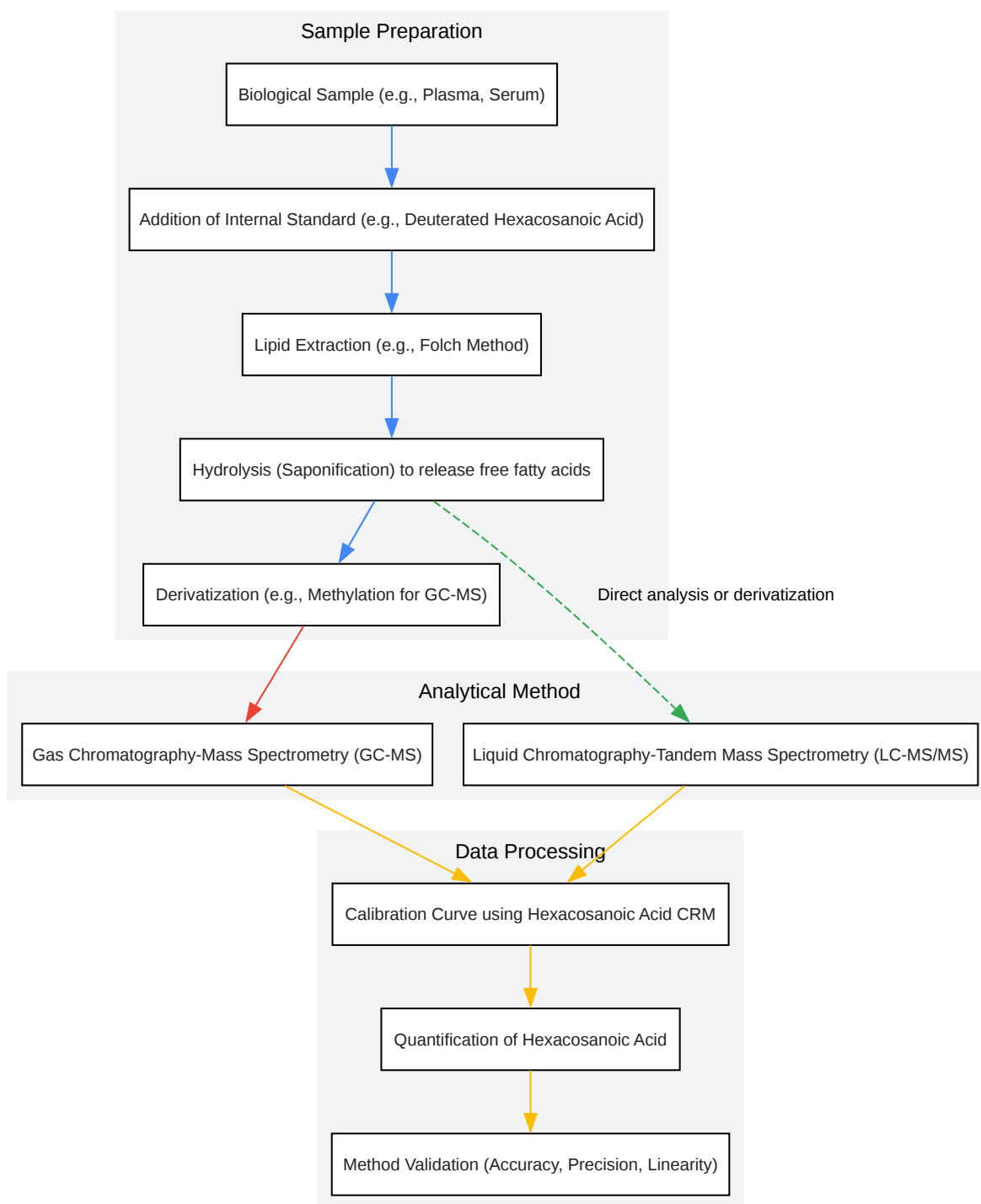
Gas chromatography is a well-established technique for fatty acid analysis. For the quantification of fatty acids using GC-MS, validation parameters typically include:

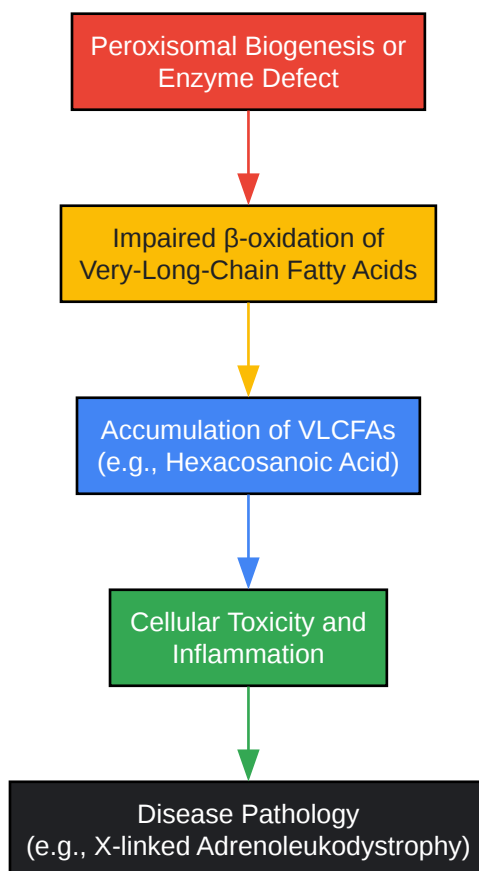
Parameter	Performance
Linearity (r^2)	> 0.99
Accuracy (Recovery)	97.4% - 99.2% (for a similar long-chain fatty acid)[5]
Precision (RSD)	< 0.9% (for a similar long-chain fatty acid)[5]
Limit of Quantification (LOQ)	8.063 $\mu\text{g/mL}$ (for a similar long-chain fatty acid)[5]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. Below are generalized protocols for the analysis of **hexacosanoic acid** in biological samples using CRMs.

Experimental Workflow for Hexacosanoic Acid Analysis





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